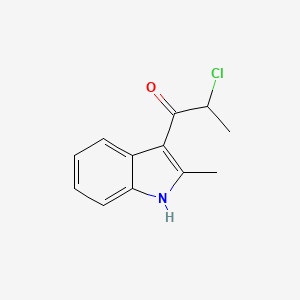
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known as PTACH, is a chemical compound that has shown potential in various scientific research applications. Synthesized through a multistep process, PTACH has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Crystallography
The compound has been involved in the study of novel organic synthesis techniques and crystallography. Research has been focused on exploring its synthesis pathways, including reactions with other organic compounds to form complex structures with potential pharmacological activities. For example, studies have shown the synthesis of compounds by the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, showcasing the compound's versatility in chemical reactions (Ledenyova et al., 2018). Additionally, crystal structure analysis through single-crystal X-ray diffraction has provided insights into its molecular geometry and potential intermolecular interactions, contributing to the understanding of its physical and chemical properties (Prabhuswamy et al., 2016).
Heterocyclic Synthesis
The compound's role in heterocyclic synthesis is significant, contributing to the development of new pyrazole, isoxazole, and pyrimidine derivatives. This area of research is crucial for the discovery of novel molecules with potential therapeutic applications. Investigations into the reactivity of thiophenylhydrazonoacetates have led to the generation of diverse heterocyclic compounds, indicating the compound's utility in expanding the chemical space of biologically active molecules (Mohareb et al., 2004).
Antimicrobial and Antitumor Activities
Research into the biological activities of derivatives of the compound has highlighted its potential antimicrobial and antitumor properties. Studies on novel pyrazolopyrimidines derivatives have demonstrated significant effects against various cancer cell lines, underscoring the potential of these compounds in anticancer therapy (Rahmouni et al., 2016). Similarly, the synthesis and evaluation of substituted thaizole-2-semicarbazides and its derivatives have shown promising antimicrobial activity, further showcasing the compound's relevance in the development of new antibacterial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Propriétés
IUPAC Name |
2,5-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-9-13(12(2)21-11)16(20)17-10-14(15-5-3-8-22-15)19-7-4-6-18-19/h3-9,14H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXWXBIFOIZUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2702671.png)
![2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol](/img/structure/B2702672.png)
![2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2702675.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2702676.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride](/img/structure/B2702681.png)
![4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2702683.png)


![N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide](/img/structure/B2702688.png)

![3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)
![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)
